5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide
CAS No.: 1184583-83-2
Cat. No.: VC7693794
Molecular Formula: C11H14N4O3S
Molecular Weight: 282.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184583-83-2 |
|---|---|
| Molecular Formula | C11H14N4O3S |
| Molecular Weight | 282.32 |
| IUPAC Name | 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15) |
| Standard InChI Key | LIXGMHZMUBXDNC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. The sulfonamide group (-SO₂NH₂) at position 4 introduces strong hydrogen-bonding capacity, while the 4-methoxybenzyl substituent at N1 enhances lipophilicity, facilitating membrane permeability . The amino group at position 5 contributes to nucleophilic reactivity, enabling interactions with electrophilic sites in biological targets.
Electronic and Steric Effects
The electron-donating methoxy group on the benzyl moiety stabilizes aromatic π-systems through resonance, while the sulfonamide’s electron-withdrawing nature creates a polarized environment conducive to binding interactions. Computational studies suggest that the compound’s planarity (arising from the pyrazole ring) and steric bulk (from the benzyl group) influence its docking efficiency with proteins such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38MAPK) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide typically involves a multi-step sequence:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions.
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Sulfonylation: Reaction with sulfonyl chlorides to introduce the sulfonamide group at position 4 .
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N-Alkylation: Attachment of the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate .
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Amination: Introduction of the amino group at position 5 through nitration followed by reduction or direct substitution .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Sulfonylation | Chlorosulfonic acid, DCM, 0°C | 80–85 |
| N-Alkylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 70–78 |
| Amination | NH₃ gas, Pd/C, H₂, ethanol | 60–68 |
Analytical Characterization
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Spectroscopic Data:
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Mass Spectrometry: Molecular ion peak at m/z 322 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate moderate-to-strong activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The sulfonamide moiety disrupts dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 0.7 µM) and p38MAPK (IC₅₀ = 1.2 µM), reducing prostaglandin E₂ and TNF-α production in macrophages . Molecular docking reveals hydrogen bonds between the sulfonamide group and Arg120/Val349 residues in COX-2.
Pharmacological Applications
Drug Development Prospects
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Antimicrobial Agents: Structural optimization could enhance DHPS binding and reduce resistance.
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Anti-Inflammatory Therapeutics: Selectivity for COX-2 over COX-1 minimizes gastrointestinal toxicity.
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Oncology: Combination therapies with DNA-damaging agents may synergize effects.
Toxicity and ADME Profiles
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
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Metabolism: Hepatic glucuronidation via UGT1A1; primary metabolites include sulfonamide-oxidized derivatives.
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Bioavailability: 45–50% oral bioavailability in rats due to moderate solubility (logP = 2.3) .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 5-Amino-N-(4-methoxybenzyl) | COX-2/p38MAPK | 0.7/1.2 | 8.5/6.2 |
| RO3201195 | p38MAPK | 0.2 | 12.4 |
| Pirtobrutinib | Bruton’s tyrosine kinase | 0.05 | 22.1 |
The 4-methoxybenzyl group in 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide confers superior membrane permeability compared to non-substituted analogues, while the amino group enhances target affinity relative to nitro- or methyl-substituted derivatives .
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